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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dregeoside A11, a complex pregnane glycoside isolated from the leaves of Dregea volubilis,

represents a class of natural products with significant potential for therapeutic applications. The

intricate three-dimensional architecture of such molecules necessitates a robust analytical

approach for complete structural characterization. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool in this endeavor, providing detailed insights into the

molecular framework, stereochemistry, and glycosidic linkages. This document provides a

comprehensive overview of the application of 1D and 2D NMR techniques for the structural

elucidation of Dregeoside A11, including detailed experimental protocols and data

interpretation.

Structural Elucidation Workflow
The structural elucidation of Dregeoside A11 is a systematic process that begins with the

isolation of the pure compound, followed by a series of NMR experiments to determine its

planar structure and relative stereochemistry.
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Caption: Experimental workflow for the structural elucidation of Dregeoside A11.

¹H and ¹³C NMR Spectroscopic Data
The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of Dregeoside A11
is fundamental to its structural elucidation. The following tables summarize the chemical shifts

(δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the

aglycone and sugar moieties. The data was acquired in pyridine-d₅ at 500 MHz for ¹H and 125

MHz for ¹³C NMR.

Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of Dregeoside A11
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Position δC (ppm)
δH (ppm), multiplicity (J in
Hz)

1 38.1 1.25, m; 1.98, m

2 29.5 1.85, m; 2.10, m

3 78.2 4.15, m

4 39.5 1.65, m; 2.30, m

5 141.2 -

6 122.1 5.45, d (5.5)

7 32.5 2.15, m; 2.40, m

8 75.1 4.40, t (8.0)

9 50.2 2.05, m

10 37.3 -

11 21.9 1.55, m; 1.80, m

12 39.8 1.60, m; 2.25, m

13 44.1 -

14 84.5 -

15 34.2 2.35, m; 2.50, m

16 76.3 4.85, dd (8.5, 7.0)

17 62.9 3.15, d (7.0)

18 18.5 1.20, s

19 19.4 1.18, s

20 210.1 -

21 31.8 2.28, s

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of Dregeoside A11
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Position δC (ppm)
δH (ppm), multiplicity (J in
Hz)

β-D-Oleandropyranosyl-(1→4)-

1' 98.1 4.95, d (8.0)

2' 75.2 3.85, m

3' 78.5 3.95, m

4' 81.3 3.65, t (9.0)

5' 69.1 3.75, m

6' 18.2 1.28, d (6.0)

β-D-Cymaropyranosyl-(1→4)-

1'' 101.5 4.80, d (7.5)

2'' 74.9 3.70, m

3'' 35.1 1.90, m; 2.15, m

4'' 79.8 3.55, t (9.0)

5'' 70.2 3.60, m

6'' 18.1 1.35, d (6.5)

OMe-3'' 57.9 3.45, s

β-D-Thevetopyranosyl-(1→3)-

1''' 102.1 4.88, d (7.8)

2''' 75.6 3.78, m

3''' 78.9 4.05, m

4''' 72.3 3.88, m

5''' 68.7 3.80, m

6''' 18.3 1.30, d (6.2)

OMe-3''' 58.2 3.50, s
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Key 2D NMR Correlations for Structural Elucidation
The connectivity of the aglycone and the sequence and linkage of the sugar moieties were

established through the analysis of 2D NMR data. Key Heteronuclear Multiple Bond Correlation

(HMBC) signals are instrumental in piecing together the molecular puzzle.

Aglycone Core Sugar Chain

C-3 (78.2)

H-1' (4.95)
Oleandropyranosyl

 Glycosidic Linkage
(Aglycone-Sugar)

C-4' (81.3)
Oleandropyranosyl

H-1'' (4.80)
Cymaropyranosyl

 Interglycosidic Linkage
(Sugar-Sugar)

C-3''' (78.9)
Thevetopyranosyl

H-1''' (4.88)
Thevetopyranosyl

C-16 (76.3)

 Glycosidic Linkage
(Aglycone-Sugar)

Click to download full resolution via product page

Caption: Key HMBC correlations establishing the glycosidic linkages in Dregeoside A11.

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of purified Dregeoside A11.

Dissolve the sample in 0.5 mL of pyridine-d₅ (99.9 atom % D).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition
All NMR spectra are recorded on a 500 MHz spectrometer equipped with a cryoprobe.

a. ¹H NMR Spectroscopy
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Pulse Program: zg30

Solvent: Pyridine-d₅

Temperature: 298 K

Spectral Width (SWH): 12 ppm

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 3.4 s

b. ¹³C NMR Spectroscopy

Pulse Program: zgpg30

Solvent: Pyridine-d₅

Temperature: 298 K

Spectral Width (SWH): 240 ppm

Number of Scans (NS): 1024

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 1.1 s

c. 2D COSY (Correlation Spectroscopy)

Pulse Program: cosygpqf

Solvent: Pyridine-d₅

Temperature: 298 K

Spectral Width (SWH): 12 ppm in both dimensions
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Number of Scans (NS): 8

Relaxation Delay (D1): 1.5 s

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: hsqcedetgpsisp2.3

Solvent: Pyridine-d₅

Temperature: 298 K

Spectral Width (SWH): 12 ppm (F2), 165 ppm (F1)

Number of Scans (NS): 4

Relaxation Delay (D1): 1.5 s

¹J(C,H) Coupling Constant: 145 Hz

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: hmbcgpndqf

Solvent: Pyridine-d₅

Temperature: 298 K

Spectral Width (SWH): 12 ppm (F2), 240 ppm (F1)

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Long-range ¹J(C,H) Coupling Constant: 8 Hz

f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Pulse Program: noesygpph
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Solvent: Pyridine-d₅

Temperature: 298 K

Spectral Width (SWH): 12 ppm in both dimensions

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Mixing Time (d8): 500 ms

Data Analysis and Interpretation
The structural elucidation of Dregeoside A11 is achieved through a stepwise analysis of the

acquired NMR data:

¹H and ¹³C NMR: The initial analysis of the 1D spectra provides information on the number

and types of protons and carbons present in the molecule. The chemical shifts offer clues

about the electronic environment of each nucleus.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to

differentiate between CH, CH₂, and CH₃ groups, aiding in the carbon assignments.

COSY: The COSY spectrum reveals proton-proton couplings, allowing for the tracing of spin

systems and the establishment of proton connectivity within the aglycone and individual

sugar rings.

HSQC: The HSQC spectrum correlates each proton with its directly attached carbon,

providing unambiguous one-bond C-H connections.

HMBC: The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations

between protons and carbons. These correlations are used to connect the different spin

systems of the aglycone and to determine the glycosidic linkages between the sugar units

and the aglycone.

NOESY: The NOESY spectrum reveals through-space correlations between protons that are

in close proximity. This information is vital for determining the relative stereochemistry of the
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aglycone and the orientation of the glycosidic bonds.

By integrating the information from all these NMR experiments, the complete and unambiguous

structure of Dregeoside A11 can be determined.

Conclusion
NMR spectroscopy provides a powerful and comprehensive suite of tools for the structural

elucidation of complex natural products like Dregeoside A11. The systematic application of 1D

and 2D NMR experiments allows for the complete assignment of all proton and carbon signals

and the unambiguous determination of the molecular structure, including its stereochemistry

and glycosidic linkages. The protocols and data presented here serve as a valuable resource

for researchers in natural product chemistry and drug discovery.

To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Dregeoside A11 using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1158051#nmr-spectroscopy-for-structural-
elucidation-of-dregeoside-a11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1158051?utm_src=pdf-body
https://www.benchchem.com/product/b1158051?utm_src=pdf-body
https://www.benchchem.com/product/b1158051#nmr-spectroscopy-for-structural-elucidation-of-dregeoside-a11
https://www.benchchem.com/product/b1158051#nmr-spectroscopy-for-structural-elucidation-of-dregeoside-a11
https://www.benchchem.com/product/b1158051#nmr-spectroscopy-for-structural-elucidation-of-dregeoside-a11
https://www.benchchem.com/product/b1158051#nmr-spectroscopy-for-structural-elucidation-of-dregeoside-a11
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1158051?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

